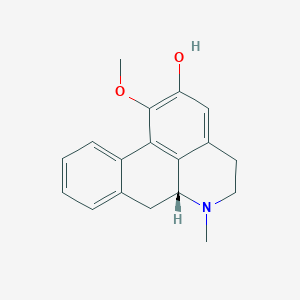

O-Nornuciferine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOIHNFHOEPHN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953513 | |

| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-55-7 | |

| Record name | (-)-Nornuciferine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6a-beta-Aporphin-2-ol, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nornuciferine, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Nornuciferine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its interaction with dopaminergic and serotonergic pathways. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. Primarily found in the sacred lotus (Nelumbo nucifera), this document details its presence in various plant parts. Furthermore, it outlines comprehensive experimental protocols for the extraction and quantification of this compound, offering valuable methodologies for researchers. The guide also visualizes the key signaling pathways affected by this alkaloid, providing a deeper understanding of its mechanism of action.

Natural Sources and Distribution of this compound

This compound has been identified in a limited number of plant species, with its most significant and well-documented presence being in the sacred lotus, Nelumbo nucifera. It has also been reported in Stephania cephalantha and Ziziphus jujuba[1].

Nelumbo nucifera (Sacred Lotus)

The sacred lotus is the primary and most studied natural source of this compound. This alkaloid is distributed throughout various parts of the plant, with the leaves and flowers generally containing the highest concentrations. The distribution and concentration can vary depending on the cultivar, geographical location, and developmental stage of the plant.

Table 1: Quantitative Distribution of this compound in Nelumbo nucifera

| Plant Part | Species/Cultivar | Concentration (mg/g dry weight) | Reference |

| Leaves | Nelumbo nucifera | 0.41 - 8.40 | [2] |

| Flower (Whole) | Nelumbo nucifera | Not explicitly quantified for this compound alone | [3] |

| Petals | Nelumbo nucifera | Major alkaloid component | [3] |

| Receptacle | Nelumbo nucifera | Lower concentration than petals | [3] |

| Stamens | Nelumbo nucifera | Lower concentration than petals |

Other Natural Sources

While Nelumbo nucifera is the most prominent source, this compound has also been reported in other medicinal plants:

-

Ziziphus jujuba (Jujube): The seeds of the jujube fruit have been reported to contain this compound. Similar to Stephania cephalantha, specific quantitative analyses focusing on this compound content in this plant are limited.

Experimental Protocols

The following sections detail established methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on Nelumbo nucifera leaves, which are a rich source.

Extraction of this compound from Nelumbo nucifera Leaves

Objective: To extract a crude alkaloid fraction containing this compound from dried lotus leaves.

Method: Acid-Ethanol Extraction

-

Sample Preparation: Air-dry fresh lotus leaves and grind them into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Macerate the powdered leaves in 80% ethanol containing 0.1% hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 0.1 M HCl.

-

Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a 2 M sodium hydroxide (NaOH) solution.

-

Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane to partition the alkaloids into the organic phase.

-

-

Final Concentration: Combine the organic layers and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid fraction containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extracted alkaloid fraction.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% triethylamine in water, adjusted to pH 3.0 with phosphoric acid.

-

Solvent B: Acetonitrile.

-

Gradient Program: Start with 10% B, linearly increase to 50% B over 30 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Mechanism of Action

This compound has been shown to interact with key neurotransmitter systems in the brain, specifically the dopaminergic and serotonergic systems. It acts as an antagonist at dopamine D1 and D2 receptors and the serotonin 5-HT2A receptor.

Dopamine Receptor Antagonism

This compound exhibits antagonistic activity at both D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. This dual antagonism suggests a complex modulatory effect on dopaminergic signaling.

Serotonin 5-HT2A Receptor Antagonism

This compound also demonstrates antagonistic properties at the serotonin 5-HT2A receptor, which is a Gq-coupled receptor. This interaction can influence a variety of physiological and behavioral processes.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant material.

Conclusion

This compound stands out as a promising aporphine alkaloid with significant pharmacological potential, primarily sourced from Nelumbo nucifera. This guide has provided a comprehensive overview of its natural distribution, with a focus on quantitative data, and has detailed robust experimental protocols for its extraction and analysis. The visualization of its antagonistic effects on key dopamine and serotonin receptor signaling pathways offers a foundational understanding of its mechanism of action. Further research into the quantitative analysis of this compound in less-studied plant sources and a deeper exploration of its downstream cellular effects will be crucial for unlocking its full therapeutic potential in drug development.

References

An In-depth Technical Guide to the O-Nornuciferine Biosynthetic Pathway in Nelumbo nucifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelumbo nucifera, commonly known as the sacred lotus, is a rich source of benzylisoquinoline alkaloids (BIAs), a diverse class of pharmacologically significant secondary metabolites. Among these, O-nornuciferine, an aporphine-type alkaloid, has garnered interest for its potential therapeutic applications, including its activity as a dopamine receptor antagonist. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Nelumbo nucifera. It details the enzymatic steps from primary metabolism precursors to the final product, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biochemical and regulatory networks. This document is intended to serve as a foundational resource for researchers engaged in the study of plant biochemistry, natural product synthesis, and the development of novel pharmaceuticals derived from sacred lotus.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, which begins with the amino acid L-tyrosine. Unlike the well-characterized BIA pathways in species of the Ranunculales order, such as the opium poppy, the pathway in the basal eudicot Nelumbo nucifera exhibits unique features, including a prevalence of (R)-enantiomers.

The proposed pathway initiates with the condensation of two L-tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). A key distinction in lotus is the suggestion of a non-enzymatic, spontaneous Pictet-Spengler condensation to produce racemic (R,S)-norcoclaurine, in contrast to the enzyme-catalyzed formation of (S)-norcoclaurine in other species[1]. From this point, a series of methylation, hydroxylation, and intramolecular coupling reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the formation of the aporphine scaffold.

The central precursor for aporphine alkaloids in lotus is believed to be (R)-N-methylcoclaurine[2]. This intermediate undergoes a critical C-C phenol coupling reaction, mediated by a CYP80G enzyme, to form the characteristic aporphine core. Subsequent enzymatic modifications yield a variety of aporphine alkaloids, including this compound.

Caption: Proposed biosynthetic pathway of this compound in Nelumbo nucifera.

Key Enzymes in the this compound Pathway

The biosynthesis of this compound is orchestrated by several key enzyme families. While not all enzymes in the lotus pathway have been functionally characterized, transcriptomic analyses and homology to known BIA enzymes have identified strong candidates[3][4][5].

| Enzyme Class | Specific Enzyme (Lotus) | Abbreviation | Substrate(s) | Product |

| Norcoclaurine Synthase | NnNCS | NCS | Dopamine, 4-HPAA | (R,S)-Norcoclaurine |

| O-Methyltransferase | Norcoclaurine 6-O-methyltransferase | Nn6OMT (NnOMT1) | (R)-Norcoclaurine | (R)-Coclaurine |

| N-Methyltransferase | Coclaurine N-methyltransferase | NnCNMT | (R)-Coclaurine | (R)-N-Methylcoclaurine |

| Cytochrome P450 | Proaporphine/Aporphine Synthase | NnCYP80G | (R)-N-Methylcoclaurine | Corytuberine |

Quantitative Data

Quantitative analysis reveals significant variation in alkaloid content across different tissues of Nelumbo nucifera and among various cultivars. The leaves are a primary site of accumulation for aporphine-type alkaloids like this compound.

Table 3.1: Alkaloid Content in Nelumbo nucifera

| Alkaloid | Plant Part | Content Range | Reference |

| Total Alkaloids | Leaves | 0.72% - 1.41% (dry weight) | |

| Nuciferine | Leaves | 0.34% - 0.63% (dry weight) | |

| This compound | Flower Buds | 0.0821% (isolated yield) | |

| N-Nornuciferine | Leaves | Major alkaloid | |

| Armepavine | Leaves | 0.13% - 0.20% (dry weight) |

Table 3.2: Pharmacological Activity of this compound

This compound has been identified as a potent antagonist at dopamine D1 and D2 receptors.

| Receptor | Activity | IC₅₀ Value | Reference |

| Dopamine D1 | Antagonist | 2.09 ± 0.65 µM | |

| Dopamine D2 | Antagonist | 1.14 ± 0.10 µM | |

| Serotonin 5-HT2A | Antagonist | ~20 µM |

Table 3.3: Pharmacokinetic Parameters of Related Alkaloids in Rats

While specific pharmacokinetic data for this compound is limited, studies on the structurally similar major alkaloids nuciferine (NF) and N-nornuciferine (N-NF) provide valuable context.

| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) | Administration | Reference |

| Cmax (µg/mL) | 1.71 | 0.57 | Oral (50 mg/kg) | |

| Tmax (h) | 0.9 | 1.65 | Oral (50 mg/kg) | |

| t½ (h) | 2.09 | 3.84 | IV (10 mg/kg) | |

| Oral Bioavailability (%) | 58.13 | 79.91 | - | |

| Brain Cmax (µg/mL) | 0.32 | 0.16 | IV (20 mg/kg) |

Experimental Protocols

Alkaloid Extraction from Nelumbo nucifera Leaves

Efficient extraction is critical for the isolation and quantification of this compound. Several methods have been developed, each with distinct advantages.

Protocol 4.1.1: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Weigh 50.0 g of dried, powdered lotus leaves (20 mesh).

-

Extraction: Place the powdered leaves in an extraction vessel with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.

-

Sonication: Submerge the vessel in an ultrasonic bath and sonicate at a specified frequency and power for 30-60 minutes at a controlled temperature (e.g., 50°C).

-

Filtration: Filter the mixture to separate the extract from the plant material.

-

Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Pooling and Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 4.1.2: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Weigh 50.0 g of dried, powdered lotus leaves (20 mesh).

-

Extraction: Place the sample in a microwave-safe extraction vessel with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.

-

Microwave Irradiation: Extract using a microwave reactor at a frequency of 2000 MHz and a power of 700 W. Maintain the temperature at 50°C for 20 minutes.

-

Filtration and Repetition: Filter the extract and repeat the process twice more on the residue.

-

Pooling and Concentration: Combine the filtrates and concentrate under vacuum.

Caption: General experimental workflow for alkaloid extraction and analysis.

Quantitative Analysis by HPLC-DAD-ESI-MS

A robust method for the simultaneous quantification of N-nornuciferine, this compound, nuciferine, and roemerine has been established.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a Photodiode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Column: Shimadzu VP-ODS column or equivalent C18 column.

-

Mobile Phase: A gradient solvent system consisting of:

-

Solvent A: 0.1% triethylamine in water

-

Solvent B: Acetonitrile

-

-

Detection:

-

DAD: Monitor at characteristic UV absorption maxima (e.g., 270 nm) for quantification.

-

ESI-MS: Operate in positive ionization mode for identification and confirmation based on mass-to-charge ratio (m/z). Multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.

-

-

Quantification: Generate calibration curves for each analyte using authentic standards. An internal standard (e.g., clenbuterol, ibuprofen) is used to correct for variations in injection volume and sample processing.

Regulation of BIA Biosynthesis

The production of benzylisoquinoline alkaloids in lotus is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The spatial and temporal expression of biosynthetic genes is controlled by a network of transcription factors.

Studies have identified that the expression of key CYP80 genes, which are responsible for the critical phenol-coupling reactions in aporphine and bis-BIA synthesis, is positively regulated by a module involving the transcription factors NnMYC2 and NnMYB14. Furthermore, WRKY transcription factors have been shown to be responsive to mechanical wounding, leading to an upregulation of BIA biosynthetic genes (including NCS, CNMT, and CYP80G2) and a subsequent increase in the accumulation of nuciferine and N-nornuciferine. This suggests a defense-related role for these alkaloids.

Caption: Transcriptional regulation of aporphine alkaloid biosynthesis in lotus.

Conclusion and Future Outlook

The biosynthetic pathway leading to this compound in Nelumbo nucifera is a complex and fascinating example of specialized plant metabolism. Significant progress has been made in identifying the key precursors, intermediates, and several of the crucial enzymes, particularly the O-methyltransferases and cytochrome P450s that define the aporphine scaffold. The proposed pathway, originating from (R,S)-norcoclaurine and proceeding through the key (R)-N-methylcoclaurine intermediate, provides a solid framework for further investigation.

However, several areas require deeper exploration. The complete functional characterization of all enzymes in the pathway, including putative hydroxylases and demethylases involved in the final steps of this compound synthesis, is necessary. Elucidating the precise mechanism and potential enzymatic control of the initial Pictet-Spengler condensation remains an important research question. A comprehensive understanding of the regulatory networks, including the interplay of various transcription factor families in response to different developmental and environmental signals, will be crucial.

For drug development professionals, a thorough understanding of this pathway opens avenues for metabolic engineering in heterologous systems (e.g., yeast, E. coli) to produce this compound and related alkaloids sustainably. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of pure this compound will be essential to translate its promising pharmacological activities into viable therapeutic applications.

References

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. maxapress.com [maxapress.com]

- 3. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining key genes of alkaloid synthesis pathway in lotus leaves based on metabolomics and transcriptomics [agris.fao.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Properties of O-Nornuciferine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid primarily isolated from the sacred lotus (Nelumbo nucifera), has emerged as a compound of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its interactions with key neurotransmitter receptor systems. This document summarizes its receptor binding affinities, functional activities, and the associated signaling pathways. Detailed experimental protocols for assays relevant to its pharmacological characterization are also provided, alongside pharmacokinetic considerations based on closely related compounds.

Introduction

This compound is a naturally occurring aporphine alkaloid that contributes to the psychoactive profile of Nelumbo nucifera.[1] Aporphine alkaloids are characterized by a tetracyclic core structure and are known to interact with a variety of G protein-coupled receptors (GPCRs), making them a rich source for drug discovery. This guide focuses on the quantitative and qualitative pharmacological data available for this compound, providing a foundational resource for researchers and drug development professionals.

Receptor Binding and Functional Activity

The primary pharmacological characteristic of this compound is its antagonist activity at dopamine and serotonin receptors. Quantitative data from in vitro studies are summarized in the tables below.

Dopamine Receptor Interactions

This compound has been identified as a potent antagonist of both D1 and D2 dopamine receptors.

Table 1: Dopamine Receptor Antagonist Activity of this compound

| Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |

| Dopamine D1 | FLIPR Assay | HEK293 | 2.09 ± 0.65 | [2][3] |

| Dopamine D2 | FLIPR Assay | HEK293 | 1.14 ± 0.10 | [2][3] |

Serotonin Receptor Interactions

This compound also demonstrates antagonist activity at the serotonin 2A (5-HT2A) receptor.

Table 2: Serotonin Receptor Antagonist Activity of this compound

| Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |

| Serotonin 5-HT2A | FLIPR Assay | HEK293 | ~20 |

Adrenergic Receptor Interactions (Inferred)

Direct experimental data on the binding affinity and functional activity of this compound at adrenergic receptors are currently limited. However, studies on the structurally related aporphine alkaloid, nuciferine, have demonstrated antagonist activity at α-adrenergic receptors. In silico docking studies have also suggested that nuciferine has a strong binding interaction with both β1 and β2 adrenergic receptors. This suggests that this compound may also possess activity at adrenergic receptors, warranting further investigation.

Signaling Pathways

This compound exerts its pharmacological effects by modulating intracellular signaling cascades downstream of its target receptors. As an antagonist, it blocks the canonical signaling pathways initiated by the endogenous ligands of these receptors.

Dopamine D1 Receptor Signaling (Gs/olf Pathway)

The D1 receptor is a Gs/olf-coupled GPCR. Its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This compound, as a D1 antagonist, blocks this signaling cascade.

Dopamine D2 Receptor Signaling (Gi/o Pathway)

The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound antagonizes this inhibitory effect.

Serotonin 5-HT2A Receptor Signaling (Gq/11 Pathway)

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound acts as an antagonist at this receptor, inhibiting this signaling cascade.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize the pharmacological activity of this compound.

FLIPR Calcium Flux Assay for Dopamine D1/D2 and 5-HT2A Receptor Antagonism

This protocol describes a functional assay to determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1, D2, or serotonin 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

Agonist (Dopamine hydrochloride or Serotonin hydrochloride).

-

96-well black-walled, clear-bottom microplates.

-

FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the receptor-expressing HEK293 cells into 96-well plates at an appropriate density and culture for 24 hours.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

FLIPR Measurement: Place the plate in the FLIPR instrument.

-

Baseline Reading: Record the baseline fluorescence for a few seconds.

-

Agonist Addition: Use the FLIPR's integrated fluidics to add the agonist (dopamine for D1/D2 assays, serotonin for 5-HT2A assays) at a pre-determined EC80 concentration.

-

Signal Detection: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

-

Data Analysis: The inhibition of the agonist-induced calcium response by this compound is used to calculate the IC50 value.

cAMP Inhibition Assay for Gi/o-Coupled Receptors

This protocol is used to determine the antagonist activity of a compound at Gi/o-coupled receptors, such as the dopamine D2 receptor, by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

-

Forskolin.

-

Dopamine hydrochloride.

-

This compound stock solution.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 384-well white opaque microplate and culture overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Agonist and Forskolin Stimulation: Add a mixture of dopamine (at its EC80 concentration for cAMP inhibition) and forskolin (to stimulate cAMP production).

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Add the cAMP detection reagents according to the kit manufacturer's instructions and incubate for 1 hour.

-

Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

-

Data Analysis: The reversal of dopamine-induced inhibition of forskolin-stimulated cAMP accumulation by this compound is used to determine its IC50 value.

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. However, data from studies on the structurally similar aporphine alkaloids, nuciferine and N-nornuciferine, can provide valuable insights into the likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Table 3: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats (for comparative purposes)

| Compound | Administration | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Nuciferine | Oral | 50 | 0.9 | 1.71 | 2.48 | 58.13 | |

| N-Nornuciferine | Oral | 50 | 1.65 | 0.57 | 2.94 | 79.91 | |

| Nuciferine | IV | 10 | - | - | 2.09 | - | |

| N-Nornuciferine | IV | 10 | - | - | 3.84 | - |

Studies on nuciferine and N-nornuciferine have shown that these compounds are rapidly absorbed after oral administration and can cross the blood-brain barrier. Aporphine alkaloids are generally metabolized in the liver, primarily through O-demethylation, N-demethylation, and glucuronidation. Given its chemical structure, this compound is likely to undergo similar metabolic transformations.

Conclusion

This compound is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its pharmacological profile suggests potential applications in the development of novel therapeutics for neuropsychiatric disorders. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into its mechanism of action and for the screening of related compounds. While direct pharmacokinetic data for this compound is lacking, information from structurally similar aporphine alkaloids provides a useful proxy for initial drug development considerations. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

O-Nornuciferine: A Technical Guide to its Antagonistic Action on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Nornuciferine, a naturally occurring aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has emerged as a compound of interest for its modulatory effects on the dopaminergic system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with dopamine D1 and D2 receptors. Extensive in vitro evidence demonstrates that this compound functions as an antagonist at both of these receptor subtypes, with inhibitory concentrations in the low micromolar range. This guide will detail the quantitative pharmacological data, elucidate the experimental methodologies used to determine its activity, and visualize the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The antagonistic potency of this compound at human dopamine D1 and D2 receptors has been quantified using cellular assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of the dopamine-induced response, are summarized below.

| Compound | Target Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Dopamine D1 | FLIPR Assay | HEK293 | 2.09 ± 0.65 | [1] |

| This compound | Dopamine D2 | FLIPR Assay | HEK293 | 1.14 ± 0.10 | [1] |

Note: While the majority of robust evidence points to an antagonistic activity, it is worth noting that at least one source has characterized this compound as a potent agonist. However, detailed experimental data supporting this claim is less prevalent in the current body of scientific literature.

Mechanism of Action: Dopamine Receptor Antagonism

This compound exerts its effects by competitively binding to dopamine D1 and D2 receptors, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine.

Dopamine D1 Receptor Signaling Pathway and Antagonism by this compound

The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR). Upon activation by dopamine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

This compound, acting as an antagonist, binds to the D1 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thus attenuating the physiological responses associated with D1 receptor activation.

Dopamine D2 Receptor Signaling Pathway and Antagonism by this compound

The dopamine D2 receptor is a Gi protein-coupled receptor (GPCR). Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity modulates the function of various cellular proteins, including ion channels and transcription factors.

This compound's antagonism at the D2 receptor involves binding to the receptor without initiating this inhibitory signaling pathway. This prevents dopamine from binding and subsequently blocks the dopamine-induced reduction in cAMP, thereby disinhibiting the downstream cellular processes.

Experimental Methodologies

The characterization of this compound's activity at dopamine receptors has been primarily achieved through in vitro functional assays using recombinant cell lines.

Fluorometric Imaging Plate Reader (FLIPR) Assay for D1 and D2 Receptor Antagonism

This cell-based assay was used to determine the IC50 values of this compound.[1] It measures changes in intracellular calcium or membrane potential as a readout of receptor activation.

Experimental Protocol Outline:

-

Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured and seeded into 96- or 384-well microplates.[1]

-

Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration or membrane potential.

-

Compound Addition: this compound at various concentrations is added to the wells and pre-incubated with the cells.

-

Agonist Stimulation: A known dopamine receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC80) is added to the wells.

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time.

-

Data Analysis: The inhibitory effect of this compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay (General Protocol)

While specific radioligand binding data for this compound is not detailed in the provided search results, this is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Experimental Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine receptor of interest.

-

Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay directly measures the functional consequence of D1 or D2 receptor modulation.

Experimental Protocol Outline:

-

Cell Culture: Cells expressing the dopamine receptor of interest are cultured.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Dopamine is added to stimulate the receptors. For D2 receptor assays, adenylyl cyclase is often stimulated with forskolin to create a measurable signal that can be inhibited.

-

cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as ELISA, HTRF, or reporter gene assays.

-

Data Analysis: The ability of this compound to block the dopamine-induced increase (for D1) or decrease (for D2) in cAMP levels is determined, and IC50 values are calculated.

Conclusion and Future Directions

The available evidence strongly indicates that this compound acts as a competitive antagonist at both dopamine D1 and D2 receptors. Its ability to modulate the dopaminergic system makes it a valuable pharmacological tool for research and a potential lead compound for the development of novel therapeutics targeting conditions involving dopamine dysregulation.

Future research should focus on:

-

Conducting radioligand binding studies to determine the binding affinity (Ki) of this compound at dopamine receptors.

-

Investigating the in vivo effects of this compound on dopamine-related behaviors in animal models.

-

Exploring the selectivity profile of this compound across other neurotransmitter receptors.

-

Clarifying the conflicting reports on its functional activity through further detailed and standardized functional assays.

This in-depth technical guide provides a solid foundation for understanding the core mechanism of action of this compound on dopamine receptors, paving the way for further scientific exploration and potential therapeutic applications.

References

The Potent Bioactivity of Aporphine Alkaloids from Lotus Leaf: A Technical Guide for Researchers

An in-depth exploration of the pharmacological activities, underlying mechanisms, and experimental validation of key aporphine alkaloids derived from Nelumbo nucifera. This guide is intended for researchers, scientists, and professionals in drug development.

The leaves of the lotus plant, Nelumbo nucifera, have been a staple in traditional medicine for centuries, particularly in Asia, for treating a variety of ailments including hyperlipidemia, obesity, and hematemesis.[1][2] Modern phytochemical research has identified aporphine alkaloids as major bioactive constituents responsible for these therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the biological activities of prominent aporphine alkaloids from lotus leaf, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug discovery.

Key Aporphine Alkaloids and Their Biological Activities

Lotus leaves are a rich source of various aporphine alkaloids, with nuciferine, N-nornuciferine, O-nornuciferine, and roemerine being among the most abundant and well-studied.[5] These compounds exhibit a broad spectrum of pharmacological effects, including antioxidant, anticancer, anti-inflammatory, anti-diabetic, and neuroprotective activities.

Antioxidant and Antiproliferative Properties

Several aporphine alkaloids from lotus leaf have demonstrated significant antioxidant and anticancer activities. The antioxidant capacities are often evaluated through radical scavenging, metal chelating, and reducing power assays. The antiproliferative effects have been tested against various human cancer cell lines.

Table 1: Antioxidant Activity of Aporphine Alkaloids and Lotus Leaf Extract

| Compound/Extract | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) | Ferrous Ion Chelating Activity (%) | Ferric Reducing Power (Absorbance at 700 nm) |

| (-)-N-methylasimilobine | 65.4 ± 2.1 | 78.2 ± 1.5 | - | - |

| Lysicamine | - | - | - | 0.45 ± 0.03 |

| (-)-Nuciferine | - | - | Minor Effect | - |

| Methanol Extract of Leaves | 40.2 ± 1.8 | 35.6 ± 2.5 | 13.3 ± 0.9 | - |

Data presented as mean ± standard deviation. Assays were conducted at a concentration of 100 µg/mL.

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Aporphine Alkaloids

| Compound | Human Melanoma (A2058) | Human Prostate Cancer (PC-3) | Human Gastric Cancer (AGS) | Hepatocellular Carcinoma (HepG2) | Hepatocellular Carcinoma (HCCLM3) |

| 7-hydroxydehydronuciferine | 15.3 ± 0.8 | 18.2 ± 1.1 | 22.5 ± 1.3 | - | - |

| Nuciferine | - | - | - | 67.97 | 61.88 |

| (-)-Anonaine | - | - | - | 33.5 µg/mL | - |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data presented as mean ± standard deviation where available.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 6 minutes.

-

Calculate the scavenging activity as described for the DPPH assay.

-

Antiproliferative Activity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the aporphine alkaloids in DMEM containing 10% FBS for 20 hours.

-

Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. Nuciferine, the most extensively studied of these alkaloids, exhibits a complex pharmacological profile, acting on multiple neurotransmitter receptors and signaling cascades.

Neuroprotective Effects of Nuciferine

Nuciferine has shown potential for treating neurological disorders through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at D2 and D5 dopamine receptors and as an antagonist at several serotonin receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ). Furthermore, it can enhance hippocampal neurogenesis and cognitive performance by acting on the ERK-CREB-BDNF signaling pathway.

Nuciferine's influence on neuronal signaling pathways.

Anti-inflammatory and Metabolic Regulation

Nuciferine also demonstrates anti-inflammatory and metabolic regulatory effects. It can alleviate myocardial cell apoptosis through its anti-inflammatory and antioxidant properties. In the context of metabolic diseases, nuciferine has been shown to inhibit the proliferation of preadipocytes, reduce lipid accumulation, and down-regulate the expression of genes related to lipid metabolism.

Mechanisms of nuciferine in inflammation and metabolism.

Biosynthesis of Aporphine Alkaloids in Lotus

The biosynthesis of aporphine alkaloids in Nelumbo nucifera is a complex process derived from the amino acid L-tyrosine. This pathway involves several enzymatic steps to form the core benzylisoquinoline alkaloid (BIA) structure, which then branches into various types of alkaloids, including aporphines.

Simplified biosynthetic pathway of aporphine alkaloids.

Conclusion and Future Directions

The aporphine alkaloids from lotus leaf represent a promising class of natural products with diverse and potent biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Further research should focus on elucidating the structure-activity relationships of these alkaloids, exploring their synergistic effects, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The detailed experimental protocols provided herein offer a foundation for such future investigations, aiming to translate the traditional knowledge of lotus leaf into evidence-based modern medicine.

References

- 1. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Bioactivity Screening of O-Nornuciferine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Nornuciferine, an aporphine alkaloid and a metabolite of nuciferine found in the sacred lotus (Nelumbo nucifera), is emerging as a compound of interest in pharmacological research. Its structural similarity to other bioactive alkaloids suggests a potential for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating associated signaling pathways.

I. Quantitative Bioactivity Data

The in vitro bioactivity of this compound has been primarily characterized by its antagonist activity at key G-protein coupled receptors (GPCRs) involved in neurotransmission. The following table summarizes the available quantitative data on its potency.

| Target Receptor | Assay Type | Cell Line | Measured Activity | IC50 Value (µM) | Reference |

| Dopamine D1 | FLIPR Assay | HEK293 | Antagonist | 2.09 ± 0.65 | [1] |

| Dopamine D2 | FLIPR Assay | HEK293 | Antagonist | 1.14 ± 0.10 | [1] |

| Serotonin 2A (5-HT2A) | FLIPR Assay | HEK293 | Antagonist | ~20 | [1] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of bioactivity studies. This section outlines the protocol for the Fluorometric Imaging Plate Reader (FLIPR) assay used to determine the antagonist activity of this compound.

FLIPR Assay for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Antagonism

This protocol is based on the methodology used for screening compounds against GPCRs expressed in a human embryonic kidney (HEK293) cell line. The assay measures changes in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation, or a response engineered for Gi/Gs-coupled receptors.

1. Cell Culture and Plating:

-

Human embryonic kidney 239 (HEK293) cell lines stably expressing the human dopamine D1, dopamine D2, or serotonin 2A (5-HT2A) receptors are used.[1]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment.

2. Compound Preparation:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solution are made to create a concentration range suitable for determining the IC50 value. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.

3. Calcium Flux Assay:

-

On the day of the assay, the cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The cells are incubated with the dye for a specified time (e.g., 60 minutes) at 37°C to allow for de-esterification of the dye within the cells.

-

After incubation, the cells are washed with the assay buffer to remove excess dye.

-

The prepared compound dilutions (including this compound and a reference antagonist) are added to the wells, and the plate is incubated for a predetermined time to allow for receptor binding.

4. FLIPR Measurement:

-

The microplate is placed into the FLIPR instrument.

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

The appropriate agonist (e.g., dopamine for D1/D2 receptors, serotonin for 5-HT2A receptors) is added to the wells to stimulate the receptors.

-

The change in fluorescence, indicative of the intracellular calcium flux, is monitored in real-time.

5. Data Analysis:

-

The fluorescence intensity data is normalized to the baseline.

-

The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium flux.

-

The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

III. Signaling Pathways and Visualizations

This compound's antagonist activity at dopamine and serotonin receptors suggests its modulation of key signaling pathways in the central nervous system. The following diagrams, generated using the DOT language, illustrate these pathways.

Dopamine D1 and D2 Receptor Signaling Pathways

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which typically couple to Gs/olf and Gi/o proteins, respectively.[2] this compound acts as an antagonist at both D1 and D2 receptors, thereby inhibiting their downstream signaling cascades.

Caption: Antagonistic effect of this compound on Dopamine D1 and D2 receptor signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor would block this cascade.

Caption: this compound's antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Workflow: FLIPR-Based Antagonist Screening

The following diagram illustrates the general workflow for screening this compound for its antagonist activity using a FLIPR assay.

Caption: General experimental workflow for FLIPR-based antagonist screening.

IV. Conclusion and Future Directions

The current in vitro data indicate that this compound is a moderately potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. These findings provide a foundation for understanding its potential pharmacological effects. However, the bioactivity profile of this compound is far from complete. Future research should focus on:

-

Expanding the Receptor Screening Panel: Evaluating the activity of this compound against a broader range of GPCRs, ion channels, and transporters to identify additional targets and assess its selectivity.

-

Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes (e.g., kinases, phosphodiesterases, metabolic enzymes) to explore other potential mechanisms of action.

-

Cytotoxicity Studies: Determining the cytotoxic effects of this compound in various cell lines to establish its therapeutic window.

-

In Vitro Metabolic Stability: Assessing the metabolic stability of this compound in liver microsomes or hepatocytes to predict its in vivo half-life.

A more comprehensive in vitro bioactivity profile will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.

References

O-Nornuciferine: A Technical Overview of its Metabolic Formation from Nuciferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuciferine, a prominent aporphine alkaloid isolated from the leaves of Nelumbo nucifera (the sacred lotus), has garnered significant attention for its diverse pharmacological activities, including anti-hyperlipidemic, anti-obesity, and antipsychotic-like effects. As with any bioactive compound, a thorough understanding of its metabolic fate is crucial for drug development, enabling the assessment of its efficacy, safety, and potential drug-drug interactions. One of the key metabolic pathways of nuciferine is O-demethylation, leading to the formation of O-nornuciferine. This technical guide provides a comprehensive overview of this compound as a metabolite of nuciferine, summarizing the current state of knowledge on its formation, the enzymes involved, and its potential biological significance. While quantitative data on this compound remains limited, this document consolidates the available information and provides general experimental protocols relevant to its study.

Metabolic Pathway of Nuciferine to this compound

Nuciferine undergoes extensive phase I and phase II metabolism in the liver. The primary phase I reactions include demethylation, dehydrogenation, hydroxylation, and N-oxidation. O-demethylation of nuciferine results in the formation of this compound. This reaction is primarily catalyzed by a consortium of Cytochrome P450 (CYP) enzymes.

Caption: Metabolic pathway of nuciferine to this compound and other metabolites.

Enzymology of this compound Formation

In vitro studies utilizing human liver microsomes have identified several CYP450 isoenzymes responsible for the metabolism of nuciferine. Specifically, the O-demethylation reaction to form this compound is catalyzed by CYP3A4, CYP1A2, CYP2A6, and CYP2C8.[1] The involvement of multiple CYP enzymes suggests a complex metabolic profile and a potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically detailing the conversion rate of nuciferine to this compound in either in vitro or in vivo systems. While pharmacokinetic studies have been conducted for nuciferine and its other metabolite, N-nornuciferine, in rats, similar data for this compound is not yet available.[2][3][4] The tables below present the available pharmacokinetic data for nuciferine and N-nornuciferine for comparative purposes.

Table 1: Pharmacokinetic Parameters of Nuciferine in Rats [2]

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (µg/mL) | 1.71 ± 0.45 | - |

| Tmax (h) | 0.9 ± 0.72 | - |

| t1/2 (h) | 2.48 ± 0.66 | 2.09 ± 0.64 |

| AUC0-t (µg·h/mL) | 6.13 ± 1.35 | 2.09 ± 0.38 |

| AUC0-inf (µg·h/mL) | 6.20 ± 1.33 | 2.13 ± 0.40 |

| Vd (L/kg) | 7.87 ± 2.84 | 9.48 ± 3.17 |

| CL (L/h/kg) | 2.19 ± 0.45 | 2.15 ± 0.36 |

| Oral Bioavailability (F%) | 58.13 | - |

Table 2: Pharmacokinetic Parameters of N-Nornuciferine in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (µg/mL) | 0.57 ± 0.10 | - |

| Tmax (h) | 1.65 ± 0.78 | - |

| t1/2 (h) | 2.94 ± 0.40 | 3.84 ± 1.27 |

| AUC0-t (µg·h/mL) | 3.32 ± 0.67 | 0.74 ± 0.20 |

| AUC0-inf (µg·h/mL) | 3.40 ± 0.70 | 0.85 ± 0.28 |

| Vd (L/kg) | 10.34 ± 2.64 | 15.17 ± 2.17 |

| CL (L/h/kg) | 2.44 ± 0.56 | 2.61 ± 1.13 |

| Oral Bioavailability (F%) | 79.91 | - |

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound formation from nuciferine.

In Vitro Metabolism of Nuciferine in Human Liver Microsomes

This protocol describes a general procedure to study the in vitro metabolism of nuciferine and identify the formation of this compound.

References

- 1. Characterization of nuciferine metabolism by P450 enzymes and uridine diphosphate glucuronosyltransferases in liver microsomes from humans and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]

- 3. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Sedative and Anxiolytic Potential of O-Nornuciferine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Nornuciferine, an aporphine alkaloid present in the leaves of Nelumbo nucifera (the sacred lotus), is emerging as a compound of significant interest for its potential sedative and anxiolytic properties. This technical guide provides a comprehensive overview of the current state of research into this compound, with a focus on its pharmacological activity, proposed mechanisms of action, and the experimental methodologies used for its evaluation. While direct in vivo behavioral data for isolated this compound remains limited, this document synthesizes available in vitro receptor binding data for the compound and in vivo behavioral data for the total alkaloid fraction of Nelumbo nucifera, of which this compound is a constituent. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this promising area.

Introduction

Anxiety and sleep disorders are prevalent global health concerns, driving the continued search for novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new pharmaceuticals, and the alkaloids of Nelumbo nucifera have long been used in traditional medicine for their calming effects. This compound is one such alkaloid that is gaining attention for its potential to modulate key neurotransmitter systems implicated in the regulation of mood and arousal. This guide aims to consolidate the existing scientific knowledge on this compound's sedative and anxiolytic-like effects to serve as a foundational resource for the scientific community.

Quantitative Data

While in vivo studies specifically isolating the sedative and anxiolytic effects of this compound are not yet available in the public domain, valuable insights can be drawn from in vitro receptor binding assays of the pure compound and in vivo behavioral studies of the total alkaloid (TA) fraction from Nelumbo nucifera leaves.

In Vitro Receptor Binding Affinity of this compound

The following table summarizes the antagonist activity of this compound at key dopamine and serotonin receptors, as determined by FLIPR (Fluorometric Imaging Plate Reader) assays.

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| Dopamine D1 | FLIPR | IC50 | 2.09 ± 0.65 | |

| Dopamine D2 | FLIPR | IC50 | 1.14 ± 0.10 | |

| Serotonin 5-HT2A | FLIPR | IC50 | ~20 |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

In Vivo Behavioral Effects of Nelumbo nucifera Total Alkaloid (TA) Fraction

The following data are from studies on the total alkaloid extract of Nelumbo nucifera leaves and are presented as a proxy for the potential effects of its constituents, including this compound. It is crucial to note that these effects cannot be attributed solely to this compound.

The open-field test is a common measure of general locomotor activity and exploratory behavior in rodents. A reduction in these parameters can indicate a sedative effect.

| Treatment (p.o.) | Dose (mg/kg) | Total Distance Traveled (arbitrary units) | Number of Rearing Events | Reference |

| Vehicle (Control) | - | 100 ± 10.5 | 35 ± 4.2 | Yan et al., 2015 |

| Diazepam | 2.0 | 45.2 ± 5.1 | 12.1 ± 2.5 | Yan et al., 2015 |

| TA Fraction | 10 | 78.3 ± 8.9 | 25.4 ± 3.1 | Yan et al., 2015 |

| TA Fraction | 20 | 55.1 ± 6.3 | 15.8 ± 2.8 | Yan et al., 2015 |

| TA Fraction | 40 | 38.7 ± 4.9 | 9.7 ± 1.9 | Yan et al., 2015 |

*p < 0.05 compared to vehicle control. Data are represented as mean ± SEM.

The light/dark box test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the light compartment and the number of transitions between compartments is indicative of an anxiolytic effect.

| Treatment (p.o.) | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Reference |

| Vehicle (Control) | - | 35.4 ± 4.1 | 8.2 ± 1.1 | Yan et al., 2015 |

| Diazepam | 2.0 | 85.1 ± 9.3 | 18.5 ± 2.2 | Yan et al., 2015 |

| TA Fraction | 10 | 48.2 ± 5.5 | 10.9 ± 1.4 | Yan et al., 2015 |

| TA Fraction | 20 | 70.3 ± 7.8 | 15.1 ± 1.9 | Yan et al., 2015 |

| TA Fraction | 40 | 59.8 ± 6.7 | 13.4 ± 1.7 | Yan et al., 2015 |

*p < 0.05 compared to vehicle control. Data are represented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Open-Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior as an indicator of sedative effects.

Apparatus: A square arena (typically 40 x 40 x 40 cm) with walls to prevent escape. The floor is divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.

Procedure:

-

Acclimatize the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.

-

Administer the test compound (this compound or vehicle) at the desired dose and route of administration (e.g., oral gavage, intraperitoneal injection).

-

After a specific pretreatment time, place the animal gently in the center of the open-field arena.

-

Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

-

Record the following parameters:

-

Total distance traveled: The total distance the animal moves within the arena.

-

Number of line crossings: The number of times the animal crosses the grid lines on the floor.

-

Rearing frequency: The number of times the animal stands on its hind legs.

-

Time spent in the center: The amount of time the animal spends in the central zone of the arena (can also be an indicator of anxiety).

-

-

Between each trial, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to eliminate olfactory cues.

Light/Dark Box Test

Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.

Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening through which the animal can pass freely.

Procedure:

-

Acclimatize the animals to the testing room as described for the open-field test.

-

Administer the test compound or vehicle.

-

After the pretreatment period, place the animal in the dark compartment of the box, facing away from the opening.

-

Allow the animal to explore the apparatus for a set duration (typically 5 minutes).

-

Record the following parameters using a video tracking system or manual observation:

-

Time spent in the light compartment: The total time the animal spends in the illuminated area.

-

Number of transitions: The number of times the animal moves between the light and dark compartments.

-

Latency to first enter the light compartment: The time it takes for the animal to first move from the dark to the light side.

-

-

Clean the apparatus thoroughly between trials.

In Vitro Receptor Binding Assay (FLIPR)

Objective: To determine the binding affinity of a compound to a specific receptor subtype.

Materials:

-

HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D1, D2, or Serotonin 5-HT2A).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

Reference agonist and antagonist for the receptor.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Plate the receptor-expressing HEK293 cells in 96-well or 384-well microplates and culture until they reach a suitable confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.

-

Compound Addition:

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Place the plate into the FLIPR instrument.

-

-

Signal Detection:

-

The FLIPR instrument adds a known concentration of the reference agonist to the wells.

-

The instrument simultaneously monitors the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration upon receptor activation.

-

-

Data Analysis:

-

The fluorescence signal is plotted against the concentration of the test compound.

-

The IC50 value is calculated from the resulting dose-response curve, representing the concentration of the antagonist that inhibits the agonist response by 50%.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways

The sedative and anxiolytic effects of the total alkaloid fraction of Nelumbo nucifera are believed to be mediated through the GABAergic and monoaminergic systems. This compound, as a component of this fraction, likely contributes to these effects through its interaction with dopamine and serotonin receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of a test compound using a behavioral assay.

Discussion and Future Directions

The available evidence suggests that this compound is a pharmacologically active alkaloid with the potential to modulate key central nervous system pathways involved in sedation and anxiolysis. Its antagonist activity at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors, points to a complex mechanism of action that warrants further investigation. The sedative and anxiolytic effects observed with the total alkaloid fraction of Nelumbo nucifera are promising; however, future research must focus on isolating the specific contributions of this compound to these effects.

Key future research directions should include:

-

In vivo behavioral studies: Conducting dose-response studies of isolated this compound in validated animal models of anxiety and sedation (e.g., elevated plus maze, open-field test, light/dark box, and pentobarbital-induced sleep test).

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound interacts with its target receptors and its downstream effects on neuronal signaling. This includes investigating its effects on GABA-A receptor subtypes and its influence on the synthesis, release, and metabolism of monoamine neurotransmitters.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and time course of action in vivo.

-

Safety and toxicology studies: Evaluating the potential for adverse effects and determining a safe therapeutic window for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel sedative and anxiolytic agents. While the current body of research provides a strong foundation, further in-depth studies are required to fully characterize its pharmacological profile and therapeutic potential. This technical guide serves as a resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the traditional knowledge of Nelumbo nucifera into modern, evidence-based therapies.

The Discovery and Isolation of O-Nornuciferine from Stephania cephalantha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and characterization of the aporphine alkaloid O-Nornuciferine from the plant species Stephania cephalantha. While this compound has been reported in this plant, this document synthesizes established methodologies for the extraction and purification of related alkaloids from the Stephania genus to provide a comprehensive, putative protocol. This guide includes detailed experimental procedures, quantitative data summaries, and visualizations of the isolation workflow and a potential signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Stephania, belonging to the Menispermaceae family, is a well-documented source of structurally diverse and biologically active alkaloids, particularly aporphines, bisbenzylisoquinolines, and protoberberines. These compounds have garnered significant interest within the scientific community for their wide range of pharmacological activities. This compound, an aporphine alkaloid, has been identified as a constituent of Stephania cephalantha[1]. Aporphine alkaloids are known to possess a variety of biological activities, making this compound a compound of interest for further investigation.

This guide provides a detailed technical overview of the processes involved in the isolation and characterization of this compound from Stephania cephalantha. Due to the limited availability of a specific, published protocol for this exact process, the methodologies presented are a composite of established techniques for the successful isolation of alkaloids from Stephania species.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is paramount for its unambiguous identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₂ | [1][2] |

| Molecular Weight | 281.35 g/mol | [1][2] |

| IUPAC Name | (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

| Synonyms | (-)-Nornuciferine, N-Methylasimilobine |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| Mass Spectrometry (MS) | ESI-MS: m/z 282.149 [M+H]⁺ | PubChem CID: 197017 |

| ¹H NMR (CDCl₃, 400 MHz) | Representative data based on related aporphine alkaloids. δ (ppm): 8.0-8.2 (d, 1H, H-11), 6.7-7.3 (m, Ar-H), 3.9 (s, 3H, OCH₃), 2.5-3.5 (m, aliphatic protons), 2.5 (s, 3H, NCH₃). | Inferred from literature on aporphine alkaloids. |

| ¹³C NMR (CDCl₃, 100 MHz) | Representative chemical shift ranges for the aporphine core. C-1: 145-150, C-1a: 120-125, C-1b: 125-130, C-2: 140-145, C-3: 110-115, C-3a: 125-130, C-4: 28-32, C-5: 43-47, C-6a: 53-57, C-7: 35-40, C-7a: 128-133, C-8: 110-115, C-9: 125-130, C-10: 125-130, C-11: 120-125, C-11a: 120-125, N-CH₃: 43-47, O-CH₃: 55-60. | |

| UV-Vis Spectroscopy | Maxima at approximately 220, 270, and 310 nm. | Typical for aporphine alkaloids. |

Note: The provided ¹H and ¹³C NMR data are representative and intended for guidance. Researchers should obtain and interpret their own high-resolution NMR data for definitive structural elucidation.

Experimental Protocols

The following protocols are a synthesized representation of common methodologies for the isolation of aporphine alkaloids from Stephania species.

Plant Material Collection and Preparation

-

Collection: Tubers of Stephania cephalantha are collected and authenticated by a qualified botanist.

-

Preparation: The collected tubers are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction of Crude Alkaloids

-

The powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

-

The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

The crude extract is suspended in 2% aqueous sulfuric acid (500 mL) and partitioned with chloroform (3 x 500 mL) to remove non-alkaloidal components.

-